1,1-Dibromoformaldoxime

Catalog No.
S716520
CAS No.
74213-24-4
M.F
CHBr2NO
M. Wt
202.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dibromoformaldoxime

CAS Number

74213-24-4

Product Name

1,1-Dibromoformaldoxime

IUPAC Name

N-(dibromomethylidene)hydroxylamine

Molecular Formula

CHBr2NO

Molecular Weight

202.83 g/mol

InChI

InChI=1S/CHBr2NO/c2-1(3)4-5/h5H

InChI Key

AWBKQZSYNWLCMW-UHFFFAOYSA-N

SMILES

C(=NO)(Br)Br

Synonyms

Hydroxy-carbonimidic Dibromide; Dibromoformaldehyde Oxime

Canonical SMILES

C(=NO)(Br)Br

The exact mass of the compound 1,1-Dibromoformaldoxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Dibromoformaldoxime (CAS 74213-24-4) is a critical halogenated oxime utilized as a bench-stable precursor for the in-situ generation of bromonitrile oxide [1]. In industrial and pharmaceutical synthesis, it is the premier reagent for constructing 3-bromoisoxazoles and 3-bromoisoxazolines via [3+2] cycloaddition reactions [2]. From a procurement perspective, it offers a controlled, scalable alternative to handling highly unstable nitrile oxides directly, providing a reliable pathway to halogenated heterocyclic scaffolds essential for agrochemical and drug discovery pipelines [1].

Attempting to substitute 1,1-dibromoformaldoxime with its chlorinated analog (dichloroformaldoxime) or by directly procuring bromonitrile oxide introduces severe operational bottlenecks. Direct use of bromonitrile oxide is practically impossible due to its rapid spontaneous dimerization into inactive furoxans [1]. Meanwhile, substitution with dichloroformaldoxime not only alters the final halogen functionality but also introduces extreme safety and regulatory liabilities, as the dichloro analog is classified as a potent vesicant (phosgene oxime) [2]. Furthermore, dichloroformaldoxime exhibits significantly lower reactivity in transition-metal-catalyzed cycloadditions, requiring harsher conditions or specialized coordinating solvents to match the baseline yields achieved effortlessly by the dibromo variant [1].

Cycloaddition Reactivity and Yield Efficiency

In the copper(I)-catalyzed synthesis of 3-halo-5-substituted isoxazoles, 1,1-dibromoformaldoxime demonstrates significantly higher inherent reactivity than its chlorinated analog, 1,1-dichloroformaldoxime. Under base-free conditions in 1,2-dichloroethane, the dibromo compound achieves a 93% yield of the target isoxazole, whereas the dichloro comparator manages only a 30% yield, necessitating a switch to highly coordinating solvents like DMF to compensate for its lower reactivity [1].

Evidence DimensionProduct yield in base-free cycloaddition
Target Compound Data93% yield
Comparator Or Baseline1,1-Dichloroformaldoxime (30% yield)
Quantified Difference63% higher absolute yield under identical base-free conditions
ConditionsCopper(I)-catalyzed reaction with terminal alkynes in 1,2-dichloroethane (DCE)

Buyers can achieve high-yielding cycloadditions under milder, base-free conditions without needing to procure and manage highly coordinating, difficult-to-remove solvents like DMF.

Precursor Stability and Dimerization Prevention

Direct procurement and use of bromonitrile oxide is commercially unviable due to its rapid spontaneous dimerization into inactive furoxan byproducts. 1,1-Dibromoformaldoxime serves as a bench-stable precursor that allows for the controlled, in-situ generation of the highly reactive 1,3-dipole upon treatment with a mild base or via transition-metal catalysis, ensuring maximum atom economy and preventing premature degradation during storage [1].

Evidence DimensionShelf-life and active dipole availability
Target Compound DataBench-stable solid; generates active monomeric bromonitrile oxide in-situ
Comparator Or BaselinePre-formed bromonitrile oxide (rapidly dimerizes to furoxan)
Quantified DifferenceEnables >90% yield of cycloadducts vs. near-total loss of active reagent to dimerization
ConditionsStandard storage and in-situ activation

Procuring the stable oxime precursor is the only viable method to prevent rapid degradation and dimerization of the active 1,3-dipole during shipping and storage.

Continuous Flow Scale-Up and Thermal Control

Large-scale batch generation of 1,1-dibromoformaldoxime is hampered by severe exothermic risks, where poor temperature control can trigger autocatalytic decomposition, dropping yields to 45% at 60 °C. Transitioning to continuous flow chemistry allows precise thermal and pH control, achieving a 94% yield of the precursor safely at 30 °C and enabling immediate downstream cycloadditions with a productivity of over 620 mmol/h [1].

Evidence DimensionScale-up yield and thermal stability
Target Compound Data94% yield (Continuous flow synthesis at 30 °C, pH 5.3)
Comparator Or Baseline45% yield (Batch synthesis with temperature spike to 59.4 °C)
Quantified Difference49% absolute yield increase and elimination of autocatalytic decomposition risk
ConditionsReaction of hydroxyiminoacetic acid with bromine

For industrial procurement, adopting continuous flow parameters for this compound ensures high-throughput manufacturability while mitigating severe exothermic batch risks.

Occupational Safety and Regulatory Handling

While all dihaloformaldoximes require stringent safety protocols, 1,1-dichloroformaldoxime is historically classified as a chemical warfare agent (phosgene oxime), presenting extreme vesicant hazards and severe regulatory procurement hurdles. 1,1-Dibromoformaldoxime, while still a hazardous reactive intermediate, avoids the extreme chemical weapons classification of its chlorinated counterpart, making it a far more viable candidate for routine industrial scale-up and laboratory procurement [1].

Evidence DimensionRegulatory classification and handling hazard
Target Compound DataStandard hazardous chemical (irritant/corrosive)
Comparator Or Baseline1,1-Dichloroformaldoxime (Phosgene oxime, chemical warfare vesicant)
Quantified DifferenceAvoidance of chemical weapons convention restrictions and extreme vesicant handling protocols
ConditionsIndustrial procurement and laboratory scale-up

Selecting the dibromo variant significantly lowers the regulatory compliance burden and facility safety requirements compared to the highly restricted chlorinated analog.

Synthesis of Antimalarial and Antileishmanial Agents

Utilizing 1,1-dibromoformaldoxime for the precise construction of 3-bromo-isoxazoline scaffolds in the development of covalent inhibitors for parasitic targets[1].

Continuous Flow Manufacturing of Agrochemicals

Integration into automated flow reactors for the high-throughput, safe generation of bromonitrile oxide in herbicide and pesticide discovery pipelines [2].

Base-Free Copper-Catalyzed Isoxazole Production

Application in tandem synthesis where base-sensitive substrates require the higher inherent reactivity of the dibromo variant over chlorinated analogs to form 3-halo-5-substituted isoxazoles [3].

Diastereoselective Carbohydrate Functionalization

Use in the regio- and stereospecific cycloaddition with sugar-derived chiral alkenes to synthesize higher deoxysugars and nucleoside mimics [4].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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